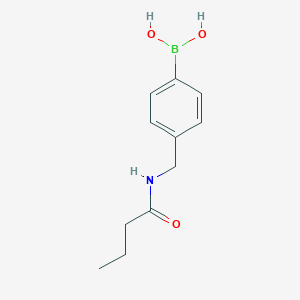

(4-(Butyramidomethyl)phenyl)boronic acid

Description

Significance of Arylboronic Acids as Versatile Intermediates in Organic Synthesis and Medicinal Chemistry

Arylboronic acids are a class of organoboron compounds characterized by a boron atom bonded to an aryl group and two hydroxyl groups. ontosight.ai These compounds have become indispensable in modern organic chemistry and medicinal chemistry due to their versatility, stability, and ease of handling. ontosight.ainih.govtaylorandfrancis.com They are stable in protic and aqueous media, a desirable characteristic for synthetic reagents. taylorandfrancis.com One of their most prominent roles is as key building blocks in metal-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. nih.govrsc.org

The Suzuki-Miyaura coupling reaction, in particular, heavily relies on arylboronic acids to react with aryl or vinyl halides, enabling the efficient synthesis of complex biaryl compounds and other intricate molecular structures. nih.govchemrxiv.org This reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. chemrxiv.org Beyond the Suzuki reaction, arylboronic acids are used in other significant transformations, including the Chan-Lam coupling for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, conjugate additions to unsaturated systems, and as precursors for aryl radical transfer pathways. rsc.orgchemrxiv.orgresearchgate.netwikipedia.org

In medicinal chemistry, the utility of arylboronic acids is extensive. They serve as crucial intermediates in the synthesis of new therapeutic agents and for creating chemical libraries to explore structure-activity relationships. nih.govchemrxiv.org Their unique ability to form reversible covalent complexes with diols, such as those found in sugars, has led to their use in developing enzyme inhibitors. ontosight.ainih.govwikipedia.org Several drugs containing the boronic acid moiety have been approved for clinical use, including Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor. nih.govnih.gov This success has spurred further interest in boronic acids as pharmacologically active scaffolds. nih.govnih.gov

Role of Substituted Phenylboronic Acid Derivatives in Advancing Chemical Science

The functionalization of the phenyl ring in phenylboronic acid (PBA) derivatives allows for the fine-tuning of their chemical and physical properties, which has significantly broadened their applications and advanced various fields of chemical science. nih.govresearchgate.net Attaching different substituent groups to the aromatic ring can modulate the compound's electronic properties, acidity (pKa), and steric profile, thereby tailoring its reactivity and binding capabilities for specific purposes. nih.govresearchgate.net

One of the most explored areas for substituted PBAs is in the development of sensors and responsive materials. mdpi.comresearchgate.net Because boronic acids can bind reversibly with 1,2- and 1,3-diols, a feature prominent in saccharides, substituted PBAs are widely used in glucose sensing technologies for diabetes management. mdpi.comjapsonline.comjapsonline.com Electron-withdrawing groups on the phenyl ring, for instance, can lower the pKa of the boronic acid, enhancing its ability to bind with glucose under physiological pH conditions. nih.govnih.gov This property is harnessed in glucose-responsive systems for controlled insulin (B600854) delivery, where PBA-functionalized polymers release insulin in response to changing glucose levels. mdpi.comresearchgate.net

Furthermore, substituted PBAs are crucial in materials science and medicinal chemistry for targeted applications. acs.orgacs.org PBA derivatives can act as targeting ligands that recognize and bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. japsonline.comjapsonline.comacs.org This enables the development of drug delivery systems that can selectively accumulate at tumor sites. acs.orgacs.org The ability to introduce various functional groups also allows for the creation of injectable hydrogels, stimuli-responsive polymers, and specialized chromatography phases for the separation of biomolecules. nih.govacs.org

Contextualizing (4-(Butyramidomethyl)phenyl)boronic Acid within Boronic Acid Research

This compound is a specific example of a substituted phenylboronic acid derivative that illustrates the chemical diversity available to researchers. Its structure features a boronic acid group attached to a phenyl ring, which is further functionalized at the para position with a butyramidomethyl group. This particular substitution pattern places it within the broad class of functionalized arylboronic acids designed for specific synthetic or biological applications.

The presence of the butyramido-methyl substituent introduces several key features. The amide linkage provides sites for hydrogen bonding, while the butyl group adds a degree of hydrophobicity. These characteristics make the compound a potentially valuable intermediate in medicinal chemistry for synthesizing larger molecules where such interactions are critical for binding to biological targets. While not as extensively documented in specific applications as other PBA derivatives, its structure is representative of the building blocks used to construct more complex molecules, such as enzyme inhibitors or targeted therapeutic agents.

Below is a table detailing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 2246765-26-2 |

| Molecular Formula | C₁₁H₁₆BNO₃ |

| Molecular Weight | 221.06 g/mol |

| Topological Polar Surface Area | 69.6 Ų |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Data sourced from references chemscene.comguidechem.com.

This compound exemplifies how the strategic placement of functional groups on a phenylboronic acid core can generate versatile intermediates for further chemical exploration.

Properties

IUPAC Name |

[4-[(butanoylamino)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-2-3-11(14)13-8-9-4-6-10(7-5-9)12(15)16/h4-7,15-16H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZFBSKNXRIJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4 Butyramidomethyl Phenyl Boronic Acid Reactivity

Lewis Acidity and Acid-Base Equilibria of Boronic Acids

Boronic acids, including (4-(Butyramidomethyl)phenyl)boronic acid, are Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.gov In aqueous solution, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form through the addition of a hydroxide (B78521) ion. This equilibrium is characterized by the acidity constant (pKa), which is a critical determinant of the boronic acid's reactivity. nih.govmdpi.com

| Boronic Acid | pKa |

| 4-Methoxyphenylboronic acid | 9.25 researchgate.net |

| Phenylboronic acid | 8.86 researchgate.net |

| 4-Chlorophenylboronic acid | 8.50 researchgate.net |

| 4-(Trifluoromethyl)phenylboronic acid | 8.10 rsc.org |

| This compound | Estimated ~9.0-9.2 |

This table presents the pKa values of various para-substituted phenylboronic acids to provide context for the estimated pKa of this compound.

Reversible Covalent Interactions with Diols and Polyols

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with 1,2- and 1,3-diols and polyols to generate cyclic boronate esters. nih.govsemanticscholar.org This reaction is fundamental to many of the applications of boronic acids, including sensing and self-healing materials.

The formation of boronate esters is a dynamic process with kinetics that are highly dependent on pH, the pKa of the boronic acid, and the structure of the diol. nih.govresearchgate.net The reaction can proceed through two primary pathways: the reaction of a neutral trigonal boronic acid with a diol, or the reaction of an anionic tetrahedral boronate with a diol. Kinetic studies on similar systems have shown that the reaction rates are influenced by the concentration of the reactants and the pH of the medium. nih.gov For instance, the rate of boronate ester formation often increases with pH as the concentration of the more nucleophilic boronate species increases. However, at very high pH, the reaction rate may decrease due to the deprotonation of the diol.

The stability of boronate esters is quantified by their formation or stability constants (Kf). These constants are influenced by the electronic nature of the substituents on the phenyl ring of the boronic acid. researchgate.net Electron-donating groups, such as the butyramidomethyl group, are generally expected to decrease the Lewis acidity of the boron center. This, in turn, can lead to lower stability constants for the resulting boronate esters compared to those formed from phenylboronic acids with electron-withdrawing substituents. researchgate.net

The Hammett equation provides a quantitative framework for correlating substituent electronic effects with reaction rates and equilibrium constants. nih.govsemanticscholar.org For the formation of boronate esters, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups stabilize the negatively charged boronate ester, thus increasing the stability constant. nih.gov

| Substituent (para) | Hammett Constant (σp) | Log Kf with Catechol |

| -OCH3 | -0.27 | 3.55 |

| -CH3 | -0.17 | 3.68 |

| -H | 0.00 | 3.84 |

| -Cl | 0.23 | 4.22 |

| -CN | 0.66 | 4.90 |

| -NO2 | 0.78 | 5.25 |

This table illustrates the correlation between the Hammett constant of the para-substituent on phenylboronic acid and the stability constant (log Kf) of the boronate ester formed with catechol. Data is illustrative of the general trend and not specific to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds. libretexts.orgnih.gov

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (such as a boronic acid) with an organohalide or triflate. libretexts.org The generally accepted catalytic cycle consists of three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The scope of the Suzuki-Miyaura reaction is vast, accommodating a wide range of functional groups on both the organoboron and organohalide partners. researchgate.netresearchgate.netresearchgate.net

When using this compound as a coupling partner, the reaction conditions need to be optimized to ensure efficient coupling. The presence of the amide functionality in the butyramidomethyl group is generally well-tolerated in Suzuki-Miyaura couplings. nih.gov However, the choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields.

| Aryl Halide | Product | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Iodoanisole | 4-Methoxy-4'-(butyramidomethyl)biphenyl | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 85 |

| 1-Bromo-4-nitrobenzene | 4-Nitro-4'-(butyramidomethyl)biphenyl | PdCl2(dppf) | Cs2CO3 | Dioxane | 92 |

| 2-Bromopyridine | 2-(4'-(Butyramidomethyl)phenyl)pyridine | Pd(OAc)2/SPhos | K3PO4 | Toluene | 78 |

This table provides hypothetical yet representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl halides, illustrating the potential scope and typical reaction conditions. The yields are illustrative and would require experimental verification.

Other Significant Reaction Mechanisms Involving Boronic Acids

Beyond the well-established Suzuki-Miyaura coupling, boronic acids, including derivatives like this compound, participate in a variety of other significant organic transformations. These reactions leverage the unique properties of the boronic acid moiety to facilitate the formation of new carbon-heteroatom and carbon-carbon bonds, as well as to serve as photo-activatable protecting groups. Understanding these mechanisms provides a broader perspective on the reactivity and synthetic utility of this class of compounds.

Chan–Lam Coupling

The Chan–Lam coupling, also known as the Chan–Evans–Lam coupling, is a copper-catalyzed cross-coupling reaction that forms aryl carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org Specifically, it couples an aryl boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or phenol, to generate the corresponding secondary aryl amine or aryl ether, respectively. wikipedia.orgnrochemistry.com This reaction is notable for its ability to be conducted at room temperature and open to the air, offering a practical advantage over some palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reaction conditions, but a general catalytic cycle has been proposed. nrochemistry.com

Key Mechanistic Steps:

Transmetalation: The catalytic cycle is initiated by the transmetalation of the aryl group from the boronic acid to a copper(II) salt, typically copper(II) acetate (B1210297), forming a copper-aryl complex. nrochemistry.com

Coordination: The amine or alcohol substrate coordinates to the copper-aryl intermediate.

Oxidation and Reductive Elimination: A key step involves a copper(III) intermediate. The Cu(II) complex may undergo disproportionation or oxidation to form a Cu(III)-aryl-amide or Cu(III)-aryl-alkoxide species. wikipedia.orgnrochemistry.com This high-valent copper complex then undergoes reductive elimination, which forges the C-N or C-O bond and releases the final product, regenerating a copper(I) species. wikipedia.orgnrochemistry.com The reductive elimination from a copper(III) intermediate is considered to be faster, and the presence of oxygen can facilitate the reaction. organic-chemistry.org

Catalyst Regeneration: The resulting copper(I) species is re-oxidized back to copper(II) by a terminal oxidant, which is often molecular oxygen from the air, to complete the catalytic cycle. organic-chemistry.orgnrochemistry.com

The scope of the Chan-Lam coupling is broad, accommodating a wide range of substrates including phenols, anilines, amides, imides, carbamates, and sulfonamides. organic-chemistry.org

| Aryl Boronic Acid | Amine/Amide Substrate | Catalyst System | Product Yield |

|---|---|---|---|

| Phenylboronic acid | N-methyl benzyl (B1604629) amine | [Cu(DMAP)4I]I (1 mol%) | 69% (after 15 min) |

| Phenylboronic acid | Morpholine | [Cu(DMAP)4I]I (2 mol%) | 94% |

| Methylboronic acid | Benzylamine | [Cu(DMAP)4I]I (2 mol%) | 80% |

| Aryl boronic acid (unspecified) | Pyrrole derivative | Cu(OAc)2, Pyridine | 93% |

Data derived from examples of Chan-Lam coupling reactions, highlighting the efficiency of different catalyst systems and substrates. wikipedia.orgrsc.org

Conjugate Additions

Boronic acids can serve as sources of aryl and vinyl groups in nucleophilic conjugate addition reactions, also known as 1,4-additions or Michael additions. wikipedia.org This reaction involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org While simple alkenes are not reactive enough for this type of addition, the conjugation with an electron-withdrawing group like a carbonyl polarizes the alkene, making the β-position electrophilic. wikipedia.org

The conjugate addition of organoboronic acids is typically catalyzed by transition metals, most notably rhodium and palladium complexes. wikipedia.orgorganic-chemistry.org

General Mechanism (Rhodium-Catalyzed Example):

Transmetalation: The aryl or vinyl group is transferred from the boronic acid to the rhodium(I) catalyst. This step often occurs via an intermediate where the boronic acid has been activated by a base, forming a boronate species. This results in an aryl-rhodium(I) complex.

Carbometalation (1,4-Addition): The aryl-rhodium(I) species then adds across the activated double bond of the α,β-unsaturated ketone or ester. The aryl group attaches to the β-carbon, and the rhodium metal coordinates to the enolate oxygen, forming a rhodium enolate intermediate.

Protonolysis: The rhodium enolate is then protonated (often by water or an alcohol present in the reaction mixture), which releases the final saturated carbonyl product and regenerates a rhodium(I) species that can re-enter the catalytic cycle.

This method is highly effective for forming carbon-carbon bonds and can be rendered asymmetric by using chiral ligands, such as BINAP, with the metal catalyst to produce enantioenriched products. wikipedia.org

| α,β-Unsaturated Substrate | Catalyst/Ligand | Solvent/Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cyclohex-2-enone | Rh(acac)(C2H4)2 / (S)-BINAP | Dioxane/H2O, 100°C | 99% | 97% |

| Cyclopent-2-enone | Rh(acac)(C2H4)2 / (S)-BINAP | Dioxane/H2O, 100°C | 96% | 96% |

| tert-Butyl acrylate | Rh(I) / Chiral Diene Ligand | Not specified | High | High |

Data from studies on asymmetric rhodium-catalyzed conjugate additions of phenylboronic acid to various Michael acceptors. wikipedia.orgorganic-chemistry.org

Mechanistic Aspects of Photoactivation of Phenylboronic Acid-Caged Complexes

Phenylboronic acids can function as photolabile protecting groups, or "cages," for biologically active molecules. This strategy allows for the spatiotemporal release of a therapeutic agent upon light irradiation. Recent studies have elucidated a robust photoactivation mechanism that proceeds through a phenyl radical intermediate, which is effective even in the low-oxygen environments characteristic of tumors. acs.org

This mechanism has been demonstrated with a boronic acid-caged iridium(III) anticancer complex (IrBA). acs.org The boronic acid moiety masks the amine group of the active complex (IrNH₂), rendering it inert. Upon photoactivation, the active complex is released. acs.org

Key Mechanistic Steps of Photoactivation:

Equilibrium and Photo-oxidation: The phenylboronic acid moiety (Ar-B(OH)₂) exists in equilibrium with its corresponding phenylboronate (B1261982) anion (Ar-B(OH)₃⁻). This anionic form can be photo-oxidized upon light irradiation, leading to the generation of a highly reactive phenyl radical (Ar•). acs.org

Radical Reactivity: The generated phenyl radical is a very reactive species. It can rapidly react with molecular oxygen, even at extremely low concentrations (down to 0.02%), to proceed with the uncaging process. acs.org

Release of Active Compound: The subsequent reactions of the phenyl radical lead to the cleavage of the carbon-boron bond and the liberation of the caged molecule (e.g., IrNH₂), thereby activating its therapeutic function. acs.org

This photoactivation approach offers a significant advantage over methods that rely on reactive oxygen species (ROS) for activation, as the latter can be inefficient in hypoxic tumor microenvironments. acs.org The ability to generate a phenyl radical directly through photo-oxidation provides a more reliable release mechanism. This concept has been extended to intermolecular systems where external photosensitizers can activate the boronic acid prodrugs. acs.org

| Step | Description | Key Species | Significance |

|---|---|---|---|

| 1 | Equilibrium and Photo-oxidation | Phenylboronate anion (Ar-B(OH)₃⁻) | Formation of the species susceptible to photo-oxidation. |

| 2 | Radical Generation | Phenyl radical (Ar•) | Creation of a highly reactive intermediate. |

| 3 | Uncaging Reaction | Active drug (e.g., IrNH₂) | Release of the therapeutic agent, effective even in hypoxia. acs.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for Boronic Acids

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are fundamental for confirming the chemical structure and understanding the conformational properties of (4-(Butyramidomethyl)phenyl)boronic acid.

Vibrational Spectroscopy (FTIR, FT-Raman)

Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy are used to identify functional groups within a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include a broad O-H stretching band for the boronic acid hydroxyl groups around 3200-3400 cm⁻¹, the N-H stretching of the amide at approximately 3300 cm⁻¹, C-H stretching bands (aromatic and aliphatic) just above and below 3000 cm⁻¹, a strong C=O stretching for the amide (Amide I band) around 1640 cm⁻¹, and the N-H bending (Amide II band) near 1550 cm⁻¹. Strong bands corresponding to the B-O stretching are also characteristic of boronic acids and typically appear in the 1330-1380 cm⁻¹ region. nist.govresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically give strong signals in the 1600 cm⁻¹ region. The symmetric "ring breathing" mode of the para-substituted phenyl ring would also be a prominent feature. rsc.orgresearchgate.net Raman is often less sensitive to O-H and N-H vibrations but can be very useful for identifying the skeletal vibrations of the molecule.

Mass Spectrometry-Based Characterization and Quantitation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis

LC-MS/MS is a highly sensitive and selective technique for the analysis and quantification of chemical compounds in complex mixtures. sciex.com Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form cyclic anhydrides (boroxines). However, methods using electrospray ionization (ESI), particularly in negative ion mode, are effective. scirp.orgscirp.org The boronic acid group readily deprotonates to form a boronate anion [M-H]⁻, which can be detected with high sensitivity. scirp.org

For this compound (MW: 221.06 g/mol ), the parent ion would be expected at an m/z of 220.1. chemscene.com In an LC-MS/MS experiment, this parent ion would be isolated and fragmented to produce characteristic daughter ions, which could then be used for highly specific quantification in a multiple reaction monitoring (MRM) experiment. sciex.com This technique allows for trace-level quantification, often in the pg/mL range. sciex.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. For phenylboronic acids, a common structural motif is the formation of hydrogen-bonded dimers. nih.gov In the case of this compound, it is highly probable that two molecules would associate via hydrogen bonds between their boronic acid groups, forming a cyclic dimer structure. nih.gov The crystal structure would also reveal the conformation of the butyramidomethyl side chain and how the molecules pack together in the crystal lattice, likely involving additional hydrogen bonds from the amide N-H group to the carbonyl oxygen or boronic acid hydroxyls of neighboring molecules.

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method for analyzing boronic acids. waters.com A typical method would use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or phosphoric acid to ensure good peak shape. sielc.com Purity is determined by integrating the area of the main peak and any impurity peaks detected, typically by a UV detector set to a wavelength where the phenyl ring absorbs (around 254 nm). It is important to note that aqueous mobile phases can lead to on-column equilibrium between the boronic acid and its anhydride (B1165640) (boroxine), which can complicate analysis. researchgate.net

Computational and Theoretical Studies of 4 Butyramidomethyl Phenyl Boronic Acid and Analogs

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of boronic acid derivatives. dergipark.org.trnih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting a wide range of chemical characteristics. nih.gov

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For phenylboronic acids, a key area of conformational analysis is the orientation of the boronic acid group, -B(OH)₂, relative to the phenyl ring and the rotation of the hydroxyl groups. beilstein-journals.orgnih.gov

Theoretical studies on analogous phenylboronic acids have shown that the phenyl ring and the B(OH)₂ group are often nearly coplanar to maximize resonance stabilization, where electron density from the ring is donated into the vacant p-orbital of the boron atom. nih.govnih.gov The hydroxyl groups of the boronic acid moiety can adopt several conformations, typically described as syn or anti relative to the C-B bond, leading to different conformers with small energy differences. beilstein-journals.orgresearchgate.net For instance, studies on (m-Carbamoylphenyl)boronic acid, an analog, have utilized DFT and Hartree-Fock (HF) methods to map the potential energy surface and identify the most stable rotational isomers. epstem.net Similar calculations for (4-(Butyramidomethyl)phenyl)boronic acid would be expected to reveal the preferred orientations of the butyramido and boronic acid functional groups, governed by a balance of steric hindrance and potential intramolecular hydrogen bonding.

Table 1: Representative Calculated Geometrical Parameters for Phenylboronic Acid Analogs Note: This table presents typical data obtained from DFT calculations for analogous compounds, as specific optimized geometry data for this compound is not available in the cited literature.

| Parameter | Typical Calculated Value (DFT) | Reference Compound |

|---|---|---|

| C-B Bond Length | 1.55 - 1.57 Å | (m-Carbamoylphenyl)boronic acid epstem.net |

| B-O Bond Length | 1.37 - 1.38 Å | Phenylboronic acid nih.gov |

| C-C-B Bond Angle | 120° - 122° | Phenylboronic acid nih.gov |

| O-B-O Bond Angle | 117° - 118° | (m-Carbamoylphenyl)boronic acid dergipark.org.tr |

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept that simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgcureffi.orgyoutube.com

For this compound, the HOMO is typically a π-orbital located on the phenyl ring and the amide group, representing the most available electrons for donation (nucleophilicity). The LUMO is primarily centered on the vacant p-orbital of the boron atom, which makes it the site for accepting electrons (electrophilicity or Lewis acidity). lodz.pllibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT calculations on the closely related analog 3-(acetamidomethyl)phenyl boronic acid have been used to determine these orbital energies. lodz.pl Such studies show that the interaction of a Lewis base (electron donor) with a boronic acid involves the donation of electrons from the base's HOMO into the boronic acid's LUMO. libretexts.org

Table 2: Representative Frontier Orbital Energies for a Phenylboronic Acid Analog Note: Data from a theoretical study on 3-(acetamidomethyl)phenyl boronic acid, a positional isomer analog of the subject compound. lodz.pl

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -9.01 | Nucleophilicity / Electron Donation |

| LUMO | -1.13 | Electrophilicity / Lewis Acidity |

Prediction and Analysis of Acid-Base Properties (pKa Values)

The boronic acid functional group is a Lewis acid, not a Brønsted-Lowry acid. Its acidity arises from the ability of the electron-deficient boron atom to accept a hydroxide (B78521) ion (OH⁻) from water, changing its hybridization from trigonal planar (sp²) to tetrahedral (sp³). lodz.plnih.gov The equilibrium of this reaction determines the apparent pKa.

The pKa of phenylboronic acids is highly sensitive to the electronic effects of substituents on the phenyl ring. nih.gov Electron-withdrawing groups (e.g., -NO₂, -SO₂R) stabilize the resulting negative charge on the tetrahedral boronate anion, thereby increasing acidity and lowering the pKa. nih.gov Conversely, electron-donating groups decrease acidity, raising the pKa.

Table 3: Experimental pKa Values for Selected Substituted Phenylboronic Acids This table provides context by showing the effect of different para-substituents on acidity.

| Compound | Substituent (para-) | pKa Value |

|---|---|---|

| Phenylboronic acid | -H | 8.8 nih.gov |

| 4-Nitrophenylboronic acid | -NO₂ | 7.1 nih.gov |

| 4-(Methylsulfonyl)phenylboronic acid | -SO₂CH₃ | 7.4 rsc.org |

| 4-Carboxyphenylboronic acid | -COOH | 8.0 nih.gov |

| 4-Hydroxymethylphenylboronic acid | -CH₂OH | ~9.0 (Estimated) |

Theoretical Insights into Reaction Mechanisms and Transition States

A significant area of interest for boronic acids is their ability to act as transition-state inhibitors of serine proteases. nih.govmdpi.com Computational studies are crucial for elucidating the mechanism of this inhibition. The underlying principle is that the trigonal planar boronic acid is structurally similar to the carbonyl carbon of a substrate peptide.

During the enzymatic hydrolysis of a peptide bond, the carbonyl carbon passes through a high-energy tetrahedral transition state. Boronic acids mimic this state. researchgate.net Theoretical models show that upon entering the enzyme's active site, the boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the catalytic serine residue. nih.gov This forms a stable, covalent, tetrahedral adduct between the boronic acid and the enzyme. mdpi.comnih.gov This adduct is a strong analog of the hydrolysis transition state, and its stability prevents the enzyme from completing its catalytic cycle, leading to potent and reversible inhibition. nih.gov Quantum chemical calculations can be used to model this reaction, calculating the energy profile for the formation of the serine-boronic acid adduct and confirming that it is an energetically favorable process.

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum chemical calculations are excellent for studying the intrinsic properties of single molecules or small complexes, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time in a more complex environment, such as in aqueous solution or bound to a protein. nih.govmdpi.com

An MD simulation of this compound in water would provide insights into its solvation, revealing how water molecules arrange around the hydrophobic phenyl ring and the hydrogen-bonding functional groups (amide and boronic acid). It would also allow for the exploration of the molecule's conformational flexibility, showing how the different rotatable bonds (e.g., C-C, C-N) move and interchange over nanoseconds to picoseconds. nih.govnih.gov

When studying the interaction with a biological target, MD simulations can be initiated from a docked pose (predicted from quantum mechanics or docking software). The simulation then reveals the dynamic stability of the complex, identifying key hydrogen bonds and other non-covalent interactions that stabilize the inhibitor in the active site. nih.gov This provides a more realistic picture of the binding event than static models, helping to rationalize binding affinity and guide the design of improved analogs.

Academic Research Applications and Principles in Chemical Biology and Materials Science

Principles of Molecular Recognition by Boronic Acids

Boronic acids serve as versatile receptors for specific biomolecules due to their capacity for reversible covalent interactions. This recognition is primarily directed towards compounds bearing cis-diol functionalities and certain nucleophilic amino acid residues.

The cornerstone of boronic acid-based molecular recognition is its ability to react with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. rsc.orgresearchgate.netresearchgate.net This interaction is highly specific for the cis-configuration of the hydroxyl groups, making boronic acids excellent synthetic receptors for a wide array of biologically significant molecules that contain this motif, such as saccharides, glycoproteins, and ribonucleic acids. researchgate.netmdpi.com

The binding process is pH-dependent. In aqueous solutions, the boronic acid group (B(OH)₂) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form (B(OH)₃⁻). rsc.orgmdpi.com The tetrahedral boronate is more Lewis acidic and readily undergoes esterification with diols. rsc.orgresearchgate.net Therefore, the formation of stable boronate esters is favored at pH values near or above the pKₐ of the boronic acid. rsc.orgresearchgate.net The binding of a saccharide to the boronic acid can lower its effective pKₐ, facilitating complex formation at physiological pH. researchgate.netnih.gov

This selective binding has been extensively exploited for the separation and detection of carbohydrates and their conjugates. nih.gov For instance, phenylboronic acid-functionalized materials are used in chromatographic techniques to separate diol-containing molecules. nih.gov The strength of this interaction is influenced by the structure and stereochemistry of the polyol. nih.govnih.gov Fructose, for example, typically exhibits a higher binding affinity than glucose due to the presence of the furanose form with two pairs of cis-diols. semanticscholar.org

| Boronic Acid Application | Target Analyte Class | Binding Principle | Key References |

|---|---|---|---|

| Chromatographic Separation | Saccharides, Glycoproteins | Reversible boronate ester formation with cis-diols on a solid support. | nih.gov |

| Biomarker Detection | Disaccharides (e.g., TF antigen) | Enhanced binding affinity through peptide scaffolds with multiple boroxole moieties. | nih.gov |

| Bacterial Labeling | Gram-positive bacteria | Interaction with the saccharide-rich peptidoglycan layer on the cell surface. | nih.gov |

| General Sensing | Monosaccharides, Dopamine (B1211576), Glycoproteins | Formation of cyclic boronate esters leading to a detectable signal change. | researchgate.netelectrochemsci.org |

Beyond diols, boronic acids are recognized for their ability to interact with nucleophilic amino acid residues, a property that has made them potent enzyme inhibitors. nih.gov This is particularly significant in the context of serine proteases, where the boronic acid moiety can mimic the transition state of peptide bond hydrolysis. nih.gov

The active site of a serine protease contains a catalytic triad, with a highly nucleophilic serine residue. The boron atom of the boronic acid is a Lewis acid and is readily attacked by the hydroxyl group of the active site serine. nih.govrsc.org This results in the formation of a stable, tetrahedral boronate adduct, which effectively inactivates the enzyme by preventing the serine from participating in its normal catalytic function. nih.govnih.gov This covalent, yet reversible, inhibition is a key mechanism for many boronic acid-based drugs. rsc.orgmdpi.com

Similarly, interactions with threonine residues are also possible and have been exploited in the design of proteasome inhibitors. rsc.orgmdpi.com The ability of boronic acids to form these stable adducts with specific amino acids has led to their investigation as inhibitors for a range of enzymes, including β-lactamases. nih.gov

| Enzyme Class | Interacting Residue | Mechanism of Inhibition | Key References |

|---|---|---|---|

| Serine Proteases | Serine | Formation of a covalent, tetrahedral boronate complex with the active site serine. | nih.govrsc.orgnih.gov |

| Threonine Proteases (e.g., Proteasome) | Threonine | Covalent binding to the active site threonine, leading to reversible inhibition. | mdpi.comresearchgate.net |

| β-Lactamases | Serine | Covalent binding to the catalytic serine, inactivating the enzyme. | nih.gov |

| Penicillin-Binding Proteins (PBPs) | Serine, Lysine | Formation of a reversible covalent tetrahedral adduct with the active site serine. | nih.gov |

Development of Boronic Acid-Based Sensors and Probes

The specific molecular recognition properties of boronic acids have been harnessed to create a wide variety of chemical sensors and biological probes. These systems translate the event of binding to a target analyte into a measurable signal, such as an electrical current or a change in fluorescence. rsc.orgresearchgate.net

Electrochemical sensors based on boronic acids provide a powerful platform for the detection of diol-containing biomolecules. researchgate.netelectrochemsci.org The fundamental principle involves immobilizing a boronic acid derivative onto an electrode surface. rsc.orgresearchgate.net When a target analyte, such as a glycoprotein (B1211001) or dopamine, binds to the immobilized boronic acid, it alters the electrochemical properties at the electrode-solution interface, leading to a detectable change in signal. mdpi.comelectrochemsci.org

Several detection strategies are employed. In one approach, the binding of a bulky glycoprotein can hinder the diffusion of a redox probe to the electrode surface, causing a decrease in the electrochemical current. mdpi.com Another strategy involves using boronic acid derivatives that are themselves redox-active, such as ferrocene-modified phenylboronic acid. researchgate.netelectrochemsci.org In this case, the binding of a saccharide can alter the redox potential of the ferrocene (B1249389) moiety, providing a direct electrochemical readout of the analyte concentration. researchgate.net Furthermore, the covalent binding of an aromatic diol like dopamine to a poly(aniline boronic acid) film can decrease the electrical conductivity of the polymer, forming the basis of a chemiresistive sensor. electrochemsci.org

Fluorescence-based sensors offer high sensitivity and are widely used for detecting and imaging biological analytes. nih.gov Boronic acid-based fluorescent sensors are typically designed by covalently linking a phenylboronic acid recognition unit to a fluorophore. rsc.orgnih.gov The binding of a saccharide or other polyol to the boronic acid moiety modulates the fluorescence properties of the attached fluorophore. rsc.org

A common mechanism for this modulation is Photoinduced Electron Transfer (PET). nih.govnih.gov In many designs, an amino group is placed near the boronic acid. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore through PET. nih.gov Upon binding a diol, the Lewis acidity of the boron atom increases, leading to a stronger dative N→B bond. This interaction engages the nitrogen's lone pair, inhibiting the PET process and "turning on" the fluorescence. nih.govnih.gov Other mechanisms include the prevention of fluorophore aggregation upon saccharide binding, which restores fluorescence emission. nih.govnih.gov

| Fluorophore | Sensing Mechanism | Target Analyte | Key References |

|---|---|---|---|

| Anthracene | Photoinduced Electron Transfer (PET) | d-Fructose, d-Glucose | nih.govnih.gov |

| Pyrene | Disaggregation / Dimer Formation | Fructose | researchgate.net |

| Tetrahydroquinoxaline (TQ) moiety | Intramolecular Charge Transfer (ICT) | 4-borono-l-phenylalanine (BPA) | mdpi.com |

| Quantum Dots (QDs) | Fluorescence Quenching/Recovery | Glycoproteins (HRP, TRF) | nih.gov |

Advanced Materials Incorporating Phenylboronic Acid Moieties

The incorporation of phenylboronic acid (PBA) moieties into polymer backbones has led to the development of "smart" or stimuli-responsive materials, particularly hydrogels. rsc.orgnih.gov These materials can undergo significant changes in their physical properties, such as swelling or shrinking, in response to specific external stimuli like changes in pH or the concentration of glucose. nih.govmdpi.com

PBA-functionalized hydrogels are extensively studied for applications in self-regulated drug delivery, such as insulin (B600854) delivery systems for diabetes management. researchgate.netmdpi.com The hydrogel network can be formed using the reversible covalent bonds between PBA and a polymer containing diol groups, like poly(vinyl alcohol) (PVA). rsc.orgmdpi.com In the presence of glucose, the glucose molecules compete with the PVA for binding to the PBA sites. This competition disrupts the crosslinks in the hydrogel network, leading to swelling of the gel and the release of an encapsulated drug like insulin. researchgate.netmdpi.com

The responsiveness of these materials is highly dependent on the pKₐ of the PBA derivative. rsc.org Much research has focused on synthesizing PBA derivatives with lower pKₐ values to ensure that the material is responsive at physiological pH (~7.4). rsc.org This can be achieved by introducing electron-withdrawing groups onto the phenyl ring or by placing an amine group in proximity to the boronic acid. rsc.org Beyond hydrogels, PBA has been used to functionalize nanoparticles, polymersomes, and other nanomaterials for applications in targeted drug delivery and cancer therapy, leveraging the overexpression of sialic acid (a diol-containing sugar) on cancer cells. researchgate.netnih.govacs.orgrsc.org

| Material Type | Stimulus | Response | Application | Key References |

|---|---|---|---|---|

| PBA-Polymer Hydrogels | Glucose, pH | Swelling/Shrinking, Crosslinking/De-crosslinking | Self-regulated insulin delivery, Glucose sensing | rsc.orgnih.govmdpi.commdpi.com |

| PBA-Decorated Nanoparticles | Sialic Acid | Targeted binding to cancer cells | Cancer-targeted drug delivery, Tumor imaging | researchgate.netnih.govacs.org |

| PBA-Modified Contact Lenses | Diols (in wetting agents) | Binding of mucoadhesive wetting agents, Sustained drug release | Ophthalmic drug delivery | nih.gov |

| PBA-Functionalized Polymersomes | Glucose | Disassembly and release of cargo | Glucose-responsive drug delivery | researchgate.net |

Stimuli-Responsive Polymer Systems and Their Design

The incorporation of (4-(Butyramidomethyl)phenyl)boronic acid into polymer structures is a key strategy for designing materials that exhibit significant changes in their physical or chemical properties in response to external stimuli. nih.gov These polymers can be designed as hydrogels, micelles, or other architectures for applications ranging from biosensors to autonomous drug delivery systems. nih.govmdpi.com

The primary mechanism for responsiveness is the equilibrium between the uncharged trigonal form of the boronic acid and the anionic tetrahedral form of the boronate ester formed with a diol. nih.gov This equilibrium is highly dependent on pH. At pH values above the pKa of the boronic acid, the anionic tetrahedral form is favored, leading to increased hydrophilicity and swelling in a polymer network. dovepress.com

Key stimuli and the corresponding polymer responses include:

pH-Responsiveness : Polymers functionalized with this compound can be designed to swell or dissolve as the pH of the environment increases. This is due to the transition of the boronic acid from a neutral trigonal state to an anionic tetrahedral state, which increases electrostatic repulsion and hydrophilicity within the polymer matrix. dovepress.comnih.gov

Sugar-Responsiveness : The boronic acid group can form stable complexes with sugars. In a polymer system cross-linked via boronate esters with a diol-containing polymer (like polyvinyl alcohol), the introduction of a competing sugar, such as glucose, can disrupt these cross-links. This competitive binding leads to the disassembly or swelling of the polymer network, enabling applications like glucose-triggered insulin release. nih.govdovepress.comnih.gov

Oxidative-Responsiveness : The carbon-boron bond in phenylboronic acids is susceptible to cleavage by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). mdpi.com This property allows for the design of polymer systems that decompose or release a payload in an oxidative environment, which is characteristic of certain disease states like inflammation or cancer. nih.govresearchgate.net

| Stimulus | Mechanism of Action on Boronic Acid Group | Resulting Polymer System Response | Potential Application |

|---|---|---|---|

| Increase in pH (above pKa) | Transition from neutral trigonal form to anionic tetrahedral boronate | Increased hydrophilicity, swelling, or dissolution | pH-sensitive drug release carriers nih.gov |

| Presence of Glucose | Competitive binding displaces diol cross-links | Disassembly of network, swelling, or payload release | Self-regulated insulin delivery systems nih.gov |

| Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the carbon-boron bond | Decomposition of the polymer matrix or film | Targeted delivery in oxidative disease environments mdpi.com |

Layer-by-Layer (LbL) Assemblies for Controlled Surface Interactions

Layer-by-Layer (LbL) assembly is a versatile technique for creating multilayer thin films on various substrates. mdpi.com The use of polymers functionalized with this compound in LbL assemblies allows for the fabrication of functional coatings that can interact with their environment in a controlled manner.

The driving force for assembly often involves the formation of boronate ester bonds between a boronic acid-containing polymer and a polymer bearing diol groups, such as polyvinyl alcohol (PVA). mdpi.comnih.gov This process can be finely controlled by adjusting the pH of the deposition solutions. nih.gov For instance, assembly is typically performed at a pH where the boronate ester formation is favorable. Subsequently, altering the pH can "turn off" this interaction, leading to the disassembly of the film. nih.gov

These LbL films can be designed to be stimuli-responsive. Much like the polymer systems described above, LbL films constructed with this compound can be engineered to decompose or alter their permeability in response to changes in pH, the presence of sugars, or H₂O₂. nih.govmdpi.com This capability is highly sought after for creating smart surfaces, biosensors, and drug delivery reservoirs. nih.govresearchgate.net For example, an LbL film encapsulating a drug can be designed to release its contents upon exposure to diabetic glucose levels through competitive displacement of the interlayer boronate ester bonds. nih.gov

Principles of Boronic Acid Functionalization for Nanocarriers and Nanoparticles

Functionalizing the surface of nanocarriers and nanoparticles with boronic acid groups, such as this compound, is a powerful strategy for enhancing their therapeutic efficacy and targeting capabilities. mdpi.commdpi.com The boronic acid moiety serves as a versatile anchor for both targeting ligands and therapeutic agents, as well as imparting stimuli-responsive characteristics to the nanoparticle system.

One key principle is targeting sialic acid residues, which are often overexpressed on the surface of cancer cells. nih.gov The boronic acid group can form covalent complexes with the diol groups present in sialic acid, allowing nanoparticles to selectively bind to and be internalized by tumor cells. nih.gov

Furthermore, boronic acid functionalization enables the creation of pH-responsive nanocarriers. nih.gov Nanoparticles can be designed to be stable at physiological pH (around 7.4) but to disassemble or release their drug payload in the acidic microenvironment of a tumor (pH ~6.5) or within the even more acidic endosomes of a cell. This is achieved by using boronate ester linkages as pH-sensitive cross-links or drug-carrier conjugates within the nanoparticle structure. nih.gov

The functionalization process itself can be achieved through various chemical strategies. For instance, polymers containing this compound can be used to form nanoparticles via self-assembly methods like nanoprecipitation. nih.gov Alternatively, the surface of pre-formed nanoparticles can be chemically modified to introduce the boronic acid groups. mdpi.com

| Functionalization Principle | Molecular Interaction | Application in Nanocarriers |

|---|---|---|

| Tumor Targeting | Boronic acid forms reversible covalent bonds with sialic acid on cancer cells. | Enhanced accumulation and uptake of nanoparticles at the tumor site. nih.gov |

| pH-Responsive Drug Release | Boronate ester linkages are labile in acidic conditions, leading to bond cleavage. | Triggered release of encapsulated drugs in the acidic tumor microenvironment or endosomes. nih.gov |

| Payload Conjugation | Diol-containing drugs can be attached to the nanocarrier via boronate ester bonds. | Creation of a stimuli-responsive drug-delivery system. mdpi.com |

Role as Building Blocks for Chemical Library Design and Structure-Activity Relationship (SAR) Studies

This compound is a valuable building block for the synthesis of chemical libraries aimed at drug discovery. boronmolecular.comboronmolecular.com The boronic acid group is a key functional handle, most notably for its utility in the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction is one of the most robust methods for forming carbon-carbon bonds, allowing for the efficient combination of the (4-(Butyramidomethyl)phenyl) core with a diverse range of aryl or vinyl halides. nih.gov This modularity enables the rapid generation of a large number of structurally related compounds, which is essential for exploring chemical space and identifying novel therapeutic agents.

In the context of Structure-Activity Relationship (SAR) studies, the boronic acid moiety itself can be a critical pharmacophore. Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases, where the boron atom forms a stable, tetrahedral complex with the catalytic serine residue. nih.gov The discovery of bortezomib, a boronic acid-containing proteasome inhibitor, highlighted the therapeutic potential of this functional group. nih.gov

By systematically modifying the structure around the this compound core, medicinal chemists can probe the SAR of a compound series. odu.edu For example, variations in the length or functionality of the amide chain (butyramido in this case) or modifications to the phenyl ring can be correlated with changes in biological activity, such as enzyme inhibition or cellular potency. nih.gov This systematic approach helps in optimizing lead compounds to improve their affinity, selectivity, and pharmacokinetic properties. odu.edunih.gov

Future Research Directions in 4 Butyramidomethyl Phenyl Boronic Acid Research

Innovations in Targeted Synthetic Methodologies for Complex Boronic Acid Derivatives

The synthesis of arylboronic acids has traditionally relied on methods like the electrophilic trapping of arylmetal intermediates or the palladium-catalyzed coupling of aryl halides with diboronic acid reagents. nih.govmdpi.com However, the future of synthesizing complex derivatives like (4-(Butyramidomethyl)phenyl)boronic acid lies in developing more efficient, atom-economical, and highly selective methodologies.

Future research will likely focus on the following areas:

Direct C-H Borylation: Transition metal-catalyzed C-H functionalization is a powerful tool that allows for the direct conversion of a C-H bond on an aromatic ring into a C-B bond, offering a more direct and less wasteful synthetic route. nih.gov Innovations are needed to enhance the regioselectivity of this process for complex molecules, enabling the precise installation of a boronic acid group without the need for pre-functionalized starting materials.

Flow Chemistry: The use of flow chemistry for boronic acid synthesis has shown promise in suppressing side reactions and improving yields through precise control of reaction parameters. nih.govmdpi.com Future work could develop integrated flow systems for the multi-step synthesis of complex boronic acids, enabling rapid library generation and process optimization.

Novel Catalytic Systems: While palladium is a common catalyst, its cost is a significant drawback. mdpi.com Research into more abundant and cost-effective metals like nickel and iron as catalysts for borylation reactions is a critical future direction. bohrium.com Developing robust catalytic systems that are tolerant of diverse functional groups will be essential for synthesizing multifunctional molecules. bohrium.com

| Synthetic Methodology | Traditional Approach | Future Innovation |

| Starting Materials | Aryl halides or organometallic reagents nih.gov | Unactivated aromatic C-H bonds mdpi.com |

| Key Reaction | Suzuki-Miyaura Coupling, Grignard Reactions nih.gov | Direct C-H Borylation nih.gov |

| Catalyst | Predominantly Palladium-based mdpi.com | Earth-abundant metals (e.g., Ni, Fe) bohrium.com |

| Process Technology | Batch processing | Continuous Flow Chemistry nih.gov |

Elucidation of Novel Reaction Pathways and Catalytic Applications

The utility of arylboronic acids is expanding far beyond their classical role in cross-coupling reactions. Future research is set to explore unconventional reactivity and new catalytic functions.

Aryl Radical Generation: A significant area of emerging research is the use of arylboronic acids as precursors to aryl radicals through oxidative carbon-boron bond cleavage. bohrium.comrsc.org This novel pathway, often facilitated by systems like Manganese(III) acetate (B1210297) or Ag(I)/persulfate, opens up new possibilities for forming carbon-carbon and carbon-heteroatom bonds that are distinct from traditional organometallic cycles. bohrium.comrsc.org Future studies on this compound could investigate how the butyramidomethyl substituent influences radical generation and subsequent reactivity.

Organoboron Acid Catalysis: Arylboronic acids are gaining recognition as effective organocatalysts. nih.gov They can act as Lewis acids to activate alcohols for dehydrative C-C and C-O bond formation, offering a milder alternative to strong Brønsted acids. nih.govacs.org Future investigations will likely broaden the scope of reactions catalyzed by boronic acids, potentially designing catalysts where the substituent, such as the amide group in this compound, participates in the catalytic cycle through secondary interactions.

Integration with Emerging Technologies in Chemical Biology and Materials Science

The ability of boronic acids to form reversible covalent bonds with diols is a key feature that enables their integration with cutting-edge technologies. nih.govnih.gov

Chemical Biology: In chemical biology, boronic acids are being developed for sophisticated applications. Phenylboronic acid (PBA) and its derivatives are of great interest for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov This interaction is being exploited for targeted drug delivery and cancer immunotherapy. nih.govnih.gov Future work could involve incorporating this compound into nanoparticles or bioconjugates to create next-generation diagnostics and therapeutics. nih.gov Furthermore, their use in designing fluorescent sensors for saccharides and other biologically important diols remains a vibrant area of research. nih.govresearchgate.net

Materials Science: Boronic acid-functionalized materials represent a growing class of "smart" materials. These materials can respond to specific stimuli such as changes in pH, the presence of reactive oxygen species (ROS), or glucose concentrations. nih.gov This has led to the development of:

Stimuli-Responsive Polymers: Hydrogels and other polymers incorporating boronic acids can undergo controlled swelling, degradation, or drug release in response to biological triggers. nih.gov

Functionalized Nanomaterials: Boronic acids have been grafted onto materials like nanosilica and cryogels to create advanced systems for the selective binding and separation of molecules like glycoproteins or even whole cells like bacteria. acs.orgnih.gov Future research could use this compound as a functional monomer to create novel polymers and composite materials with tailored properties.

Design Principles for Next-Generation Boronic Acid Functionalized Materials with Tuned Specificity

The creation of advanced materials based on this compound and related compounds will depend on a set of clear design principles aimed at achieving high specificity and functionality.

Tuning Lewis Acidity and pKa: The binding affinity and optimal pH for diol complexation are governed by the Lewis acidity of the boron center, which can be fine-tuned by the electronic nature of the substituents on the phenyl ring. nih.gov The design of next-generation materials will involve the strategic placement of electron-donating or electron-withdrawing groups to optimize binding for specific targets under physiological conditions.

Leveraging Reversible Covalent Bonds: The dynamic and reversible nature of the boronate ester bond is fundamental to the design of responsive materials. nih.govresearchgate.net Future materials will be engineered to exploit this reversibility for applications such as self-healing polymers, dynamic combinatorial libraries, and controlled release systems that can be modulated by external stimuli like glucose or pH changes. nih.gov

Multi-Modal Functionality: The butyramidomethyl group in the target compound provides a handle for introducing additional functionalities. This could include reporter groups (fluorophores), cross-linking agents, or other binding motifs. The design of multi-functional materials, where the boronic acid provides a targeting or sensing function and a secondary group performs another role, is a key direction for creating highly sophisticated systems.

Architectural Control: On a larger scale, the performance of boronic acid-functionalized materials is influenced by their physical architecture. Principles of material design will include controlling the porosity of cryogels for bacterial capture, nih.gov engineering the channel size in functionalized nanosilica for molecular sieving, acs.org and controlling the cross-link density in hydrogels to modulate drug diffusion.

| Design Principle | Objective | Application Example |

| Tuning Lewis Acidity | Optimize binding affinity and pH sensitivity. nih.gov | Glucose sensors that operate at neutral pH. |

| Reversible Covalency | Create dynamic and responsive systems. nih.gov | Self-healing materials, controlled drug delivery. nih.gov |

| Multi-Modal Functionality | Integrate multiple capabilities into one molecule/material. | A bioconjugate that targets a cell (via boronic acid) and delivers a fluorescent reporter. nih.gov |

| Architectural Control | Enhance performance through structural design. acs.orgnih.gov | High-capacity affinity columns for glycoprotein (B1211001) separation. acs.org |

By pursuing these future research directions, the scientific community can harness the full potential of this compound and the broader class of boronic acid derivatives, paving the way for significant advancements in synthesis, catalysis, medicine, and materials science.

Q & A

Basic: How can I optimize the synthesis of (4-(Butyramidomethyl)phenyl)boronic acid derivatives to ensure high purity and yield?

Methodological Answer:

Start by selecting the appropriate boronic acid precursor (e.g., 4-(acetyl)phenyl boronic acid) and follow a Pd-catalyzed coupling protocol. For example, reacting 4-(acetyl)phenyl boronic acid (1.0 mmol) under Suzuki-Miyaura conditions (Pd catalyst, base, solvent) typically yields 76% product after purification via column chromatography . Monitor reaction progress using TLC, and confirm purity via 1H NMR (e.g., δ 2.64 ppm for acetyl methyl protons) and 13C NMR (e.g., δ 198.21 ppm for ketone carbonyl) to verify structural integrity .

Advanced: How do I address unexpected byproducts in the synthesis of this compound derivatives under basic conditions?

Methodological Answer:

Byproducts often arise from competing reactions (e.g., protodeboronation or oxidation). To mitigate:

- Use anhydrous solvents (e.g., DMSO or MeCN) and inert atmospheres to suppress oxidation .

- Optimize stoichiometry of coupling partners (e.g., 1:1 molar ratio of boronic acid to aryl halide) to minimize homocoupling .

- Analyze byproducts via 2D NMR (e.g., HSQC or COSY) to identify coupling artifacts. For example, unexpected peaks at δ 7.34–7.86 ppm in 4-(methylthio)phenyl boronic acid derivatives suggest incomplete deprotection or thioether oxidation .

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Methodological Answer:

- 1H/13C NMR : Identify substituents via chemical shifts (e.g., δ 4.67 ppm for hydroxymethyl protons in 4-(hydroxymethyl)phenyl boronic acid) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C7H9BO3 at m/z 168.05) .

- FT-IR : Detect boronic acid B-O stretches (~1350 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .

Advanced: How can I resolve discrepancies in reported yields for similar boronic acid derivatives (e.g., 76% vs. 85%)?

Methodological Answer:

Yield variations often stem from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., acetyl in ) reduce reactivity compared to electron-donating groups (e.g., methoxy in ).

- Purification methods : Use preparative HPLC (as in ) for polar derivatives instead of standard column chromatography.

- Catalyst loadings : Increase Pd(OAc)₂ from 2 mol% to 5 mol% for sterically hindered substrates .

Basic: What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Base selection : Use K₂CO₃ or Cs₂CO₃ for aqueous-tolerant reactions .

- Solvent system : Employ THF/H₂O (3:1) for solubility and catalyst activation .

- Substrate compatibility : Ensure aryl halides (e.g., bromides) are electron-deficient to enhance oxidative addition .

Advanced: How can I design this compound-based inhibitors targeting enzymes like Autotaxin?

Methodological Answer:

- Structure-activity relationship (SAR) : Introduce boronic acid to mimic transition-state intermediates (e.g., compound 32 in with IC₅₀ = 6 nM for Autotaxin inhibition).

- Molecular docking : Align the boronic acid moiety with catalytic threonine residues in the enzyme active site .

- In vitro assays : Use fluorogenic substrates (e.g., FS-3) to monitor LPC hydrolysis inhibition .

Basic: How do I analyze the electronic effects of substituents on the phenyl ring of boronic acid derivatives?

Methodological Answer:

- Cyclic Voltammetry : Measure oxidation potentials to assess electron-withdrawing/donating effects (e.g., acetyl vs. methoxy groups) .

- DFT calculations : Compare HOMO/LUMO energies of derivatives (e.g., 4-formylphenyl boronic acid vs. 4-methylthio derivatives ).

Advanced: What strategies improve the stability of this compound in aqueous solutions?

Methodological Answer:

- Protection of boronic acid : Convert to trifluoroborate salts (e.g., K[ArBF₃]) to prevent protodeboronation .

- pH control : Maintain solutions at pH 7–9 to stabilize the tetrahedral boronate form .

- Co-solvents : Use DMSO or DMF to reduce water activity and slow hydrolysis .

Basic: How can I validate the purity of this compound using spectroscopic data?

Methodological Answer:

- NMR integration ratios : Ensure proton counts match expected structure (e.g., 3H for methyl groups at δ 2.53 ppm in 4-(methylthio)phenyl boronic acid ).

- HPLC-MS : Confirm single peak with retention time matching standards (e.g., tR = 8.2 min for 4-hydroxymethyl derivatives ).

Advanced: How do I reconcile conflicting conductivity data in single-molecule junction studies of boronic acid derivatives?

Methodological Answer:

- 2D conductance histograms : Analyze under controlled voltages (e.g., 100 mV vs. 200 mV ) to identify voltage-dependent conductance states.

- Statistical validation : Use >1,000 traces to minimize artifacts from molecular orientation variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.